methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of imidazopyridine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an imidazopyridine ring, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the imidazopyridine core. This core is subsequently reacted with methyl 3-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
Uniqueness
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological and chemical properties. Its imidazopyridine core and chlorophenyl group contribute to its potential as a versatile compound in various research fields .
Biological Activity
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H19ClN4O3 and features a unique structure that includes:
- Imidazopyridine ring : Contributes to the biological activity.
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Benzoate ester : May influence solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that the compound has significant antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
- Anticancer Activity : Preliminary in vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines. The proposed mechanism includes modulation of apoptosis pathways and interference with cell cycle progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes related to disease processes. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | |
Anticancer | Reduced viability in cancer cell lines | |
Enzyme Inhibition | Inhibition of AChE |
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of this compound on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating effective cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment.
Case Study 2: Enzyme Inhibition
A recent investigation into the enzyme inhibition properties revealed that this compound exhibited competitive inhibition against AChE with a Ki value comparable to established inhibitors like donepezil .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound likely binds to various receptors involved in signaling pathways associated with cancer proliferation and microbial resistance.
- Enzyme Modulation : Through enzyme inhibition (e.g., AChE), it can alter neurotransmitter levels in the brain, potentially impacting cognitive functions.
Properties
Molecular Formula |
C21H19ClN4O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 3-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-20(27)14-5-3-7-16(11-14)25-21(28)26-9-8-17-18(24-12-23-17)19(26)13-4-2-6-15(22)10-13/h2-7,10-12,19H,8-9H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
KKXOSDHPZRPCKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)Cl)N=CN3 |
Origin of Product |
United States |
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